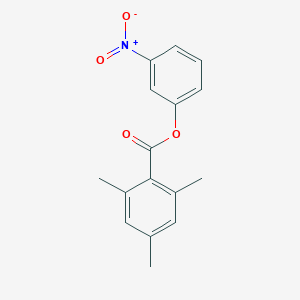

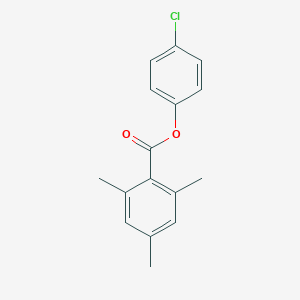

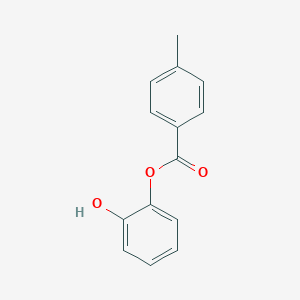

1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compounds I found are “Diethyl (2-oxo-2-phenylethyl)phosphonate” and "2-OXO-2-PHENYLETHYL ACETATE" . These compounds are used in various chemical reactions and have been studied for their properties .

Synthesis Analysis

The synthesis of similar compounds involves reactions with various reagents . For instance, “5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one” was synthesized and characterized by FT-IR and NMR spectra in addition to elemental analysis .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques . For example, the structure of “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide” was determined using NMR and mass spectrometry .

Chemical Reactions Analysis

These compounds can participate in various chemical reactions . For example, “5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one” shows considerable antibacterial and antifungal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For example, the properties of “2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide” were determined using various spectroscopic techniques .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound undergoes reactions leading to various structurally interesting derivatives. For example, the reaction of 5-arylfurfurilamines with maleic anhydride results in 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These acids exist in dynamic equilibrium with N-furfurylmaleinamides and can be esterified to form methyl esters of 5-aryl-7a-hydroxy-7-methoxy-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acids (Nadirova et al., 2019).

The title molecule, a product of nucleophilic cleavage of the 3a,6-epoxy bridge in 1-oxo-2-phenyloctahydro-3a,6-epoxyisoindole-7-carboxylate, comprises a cis-fused bicyclic system with a 2-pyrrolidinone ring and a cyclohexane ring. Its molecular structure is detailed through X-ray diffraction analysis (Toze et al., 2013).

Chemical Reactions and Molecular Interactions

Investigations into the role of halogen substituents on halogen bonding in derivatives of this compound have been conducted. For example, 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones have been synthesized, revealing insights into intermolecular halogen bonding (Gurbanov et al., 2021).

The compound's role in ring-chain tautomerism has been studied, particularly in reactions with furfurylamines and anhydrides of α,β-unsaturated carboxylic acids. This research contributes to understanding the mechanisms of tautomeric mixtures and the formation of cyclic and open forms (Zubkov et al., 2016).

Application in Organic Synthesis

A study on the aromatization of 3a,6-epoxyisoindoles in alkaline media presents a simple synthesis method for isoindoline-4-carboxylic acids. This method offers advantages in terms of the absence of by-products and ease of product isolation, beneficial for organic synthesis applications (Zubkov et al., 2012).

Another research discusses the synthesis of 1- and 3-halo-substituted isoindolo[2,1-a]quinolines, analyzing the influence of halogen atoms on the stereochemistry of key intermediates, 3a,6-epoxyisoindoles (Boltukhina et al., 2005).

Propiedades

IUPAC Name |

4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-15-14-13(16(20)21)12-6-8-17(14,22-12)10-18(15)9-7-11-4-2-1-3-5-11/h1-6,8,12-14H,7,9-10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBLVPMGVIUHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307997 |

Source

|

| Record name | 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77960-22-6 |

Source

|

| Record name | 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

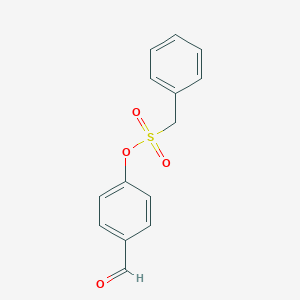

![Ethyl 3-[(benzylsulfonyl)oxy]benzoate](/img/structure/B458967.png)

![4-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy]benzaldehyde](/img/structure/B458970.png)

![5-Nitrobenzo[d]oxazol-2-amine](/img/structure/B458975.png)